

GDC-0575: A Technical Overview of a Potent and Selective Chk1 Inhibitor

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Compound of Interest		
Compound Name:	GDC-0575	
Cat. No.:	B607621	Get Quote

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Introduction

GDC-0575 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 activation leads to cell cycle arrest, providing time for DNA repair.[1] By inhibiting Chk1, **GDC-0575** abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism of action makes **GDC-0575** a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies, for the treatment of various solid tumors.

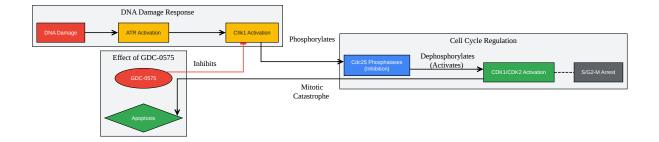
Core Function and Mechanism of Action

GDC-0575 functions as a potent and selective ATP-competitive inhibitor of Chk1. Its primary mechanism of action is to override the S and G2/M cell cycle checkpoints that are activated in response to DNA damage.[2][3] In cancer cells, particularly those with a deficient G1 checkpoint (often due to TP53 mutations), reliance on the S and G2/M checkpoints for survival is heightened.[4] Inhibition of Chk1 by GDC-0575 in these cells leads to the accumulation of unresolved DNA damage, forcing them into a lethal mitotic entry.

Signaling Pathway



The Chk1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for cell cycle progression. By inhibiting Chk1, GDC-0575 prevents the inhibitory phosphorylation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage. This ultimately results in apoptosis.[5][6]



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Caption: GDC-0575 inhibits Chk1, leading to aberrant cell cycle progression and apoptosis.

Quantitative Data

In Vitro Potency

Compound	Target	IC50 (nM)
GDC-0575	Chk1	1.2[7]



Clinical Pharmacokinetics (Phase I)

Parameter	Value
Tmax (hours)	~2[8]
Half-life (hours)	~23[8]

Preclinical Efficacy

Xenograft Model	Treatment	Dosage	Outcome
D20 and C002	GDC-0575	25 mg/kg	Effective tumor growth blockage[7]
D20 and C002	GDC-0575	50 mg/kg	Improved efficacy over 25 mg/kg[7]

Experimental Protocols Chk1 Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Chk1 kinase.

Materials:

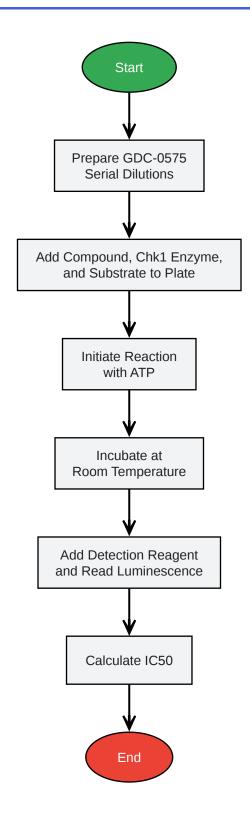
- Recombinant human Chk1 enzyme
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
- ATP
- Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)
- Test compound (e.g., GDC-0575)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates



Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound dilutions to the wells of a 384-well plate.
- Add the Chk1 enzyme and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.





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Caption: Workflow for a typical in vitro Chk1 kinase inhibition assay.



Cell Cycle Analysis by Flow Cytometry (General Protocol)

This protocol outlines a general procedure for analyzing the effect of **GDC-0575** on the cell cycle distribution of cancer cells.

Materials:

- · Cancer cell line of interest
- Cell culture medium and supplements
- GDC-0575
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Seed cancer cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of GDC-0575 for a specified duration (e.g., 24 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.

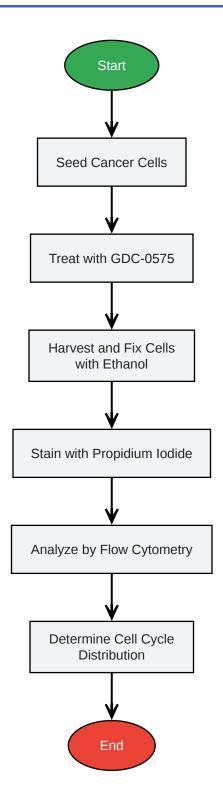
Foundational & Exploratory





- Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
- Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.





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Caption: General workflow for cell cycle analysis using flow cytometry.

In Vivo Xenograft Tumor Model (General Protocol)



This protocol provides a general framework for evaluating the in vivo antitumor efficacy of **GDC-0575**.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- GDC-0575 formulation for oral gavage
- Vehicle control
- · Calipers for tumor measurement

Procedure:

- Subcutaneously implant cancer cells into the flank of immunodeficient mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer GDC-0575 or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
- Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Calculate tumor growth inhibition (TGI) to assess efficacy.

Clinical Development



A Phase I clinical trial (NCT01564251) has evaluated the safety, tolerability, and pharmacokinetics of **GDC-0575** as a monotherapy and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.[8] The study demonstrated that **GDC-0575** can be safely administered, with manageable hematological toxicities being the most common adverse events.[8] Promisingly, preliminary antitumor activity was observed, particularly in patients with TP53-mutated tumors, which aligns with the proposed mechanism of action.[8] Pharmacodynamic analyses from this trial were consistent with **GDC-0575** inhibiting the gemcitabine-induced phosphorylation of CDK1/2.[8]

Conclusion

GDC-0575 is a potent and selective Chk1 inhibitor with a well-defined mechanism of action that leads to the abrogation of DNA damage-induced cell cycle checkpoints and subsequent tumor cell apoptosis. Preclinical and early clinical data support its potential as a therapeutic agent, especially in combination with DNA-damaging chemotherapy, for the treatment of solid tumors, particularly those with p53 deficiencies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **GDC-0575** in various cancer types.

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